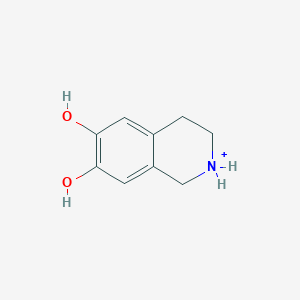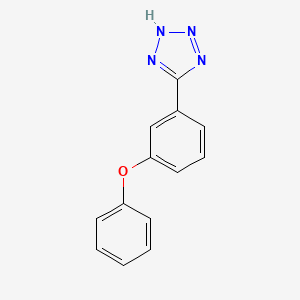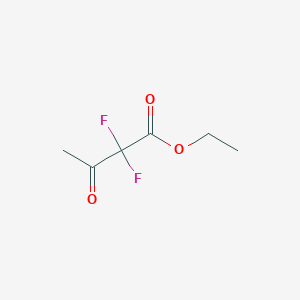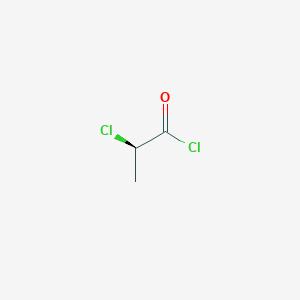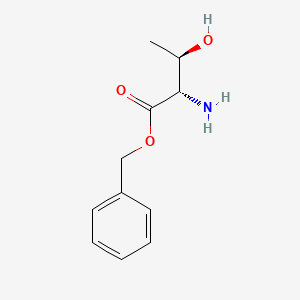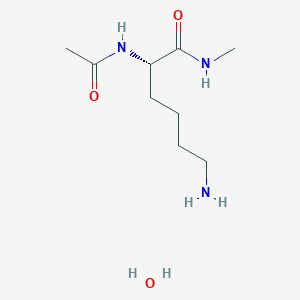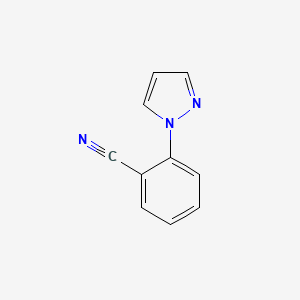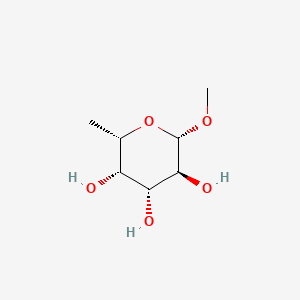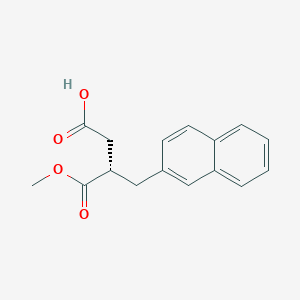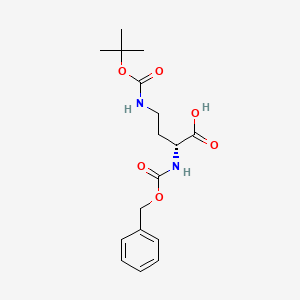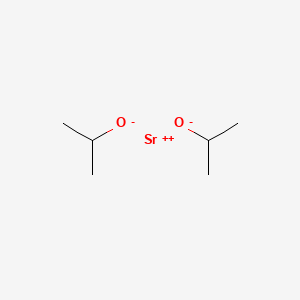
Strontium isopropoxide
説明
Strontium isopropoxide is a chemical compound with the formula Sr(OC3H7)2. It is a white solid that is soluble in organic solvents. Strontium isopropoxide is a highly reactive compound and is used in a wide range of applications, including scientific research and industrial synthesis.
科学的研究の応用
Polymerization Catalyst
Strontium isopropoxide is known to be a highly active catalyst for the ring-opening polymerization (ROP) of lactide and other cyclic esters. This makes it valuable in the production of biodegradable polymers, which are essential for environmentally friendly materials .
Medical Applications
Strontium-based nanoparticles, including those derived from strontium isopropoxide, have been used to enhance the biological and mechanical properties of polymers and metal alloys. These improvements are crucial for developing materials used in medical devices and implants .
Luminescent Materials
Strontium-based aluminate phosphors, which can be produced using strontium isopropoxide, exhibit high quantum efficiency and long-lived afterglow. These properties make them suitable for applications in luminescent materials, potentially replacing traditional phosphors .
Photocatalysis
Compounds synthesized from strontium isopropoxide, such as SrTiO3, serve as effective photocatalysts. They are utilized in various applications like antibacterial agents, self-cleaning surfaces, and water and air purification systems .
作用機序
Target of Action
Strontium isopropoxide primarily targets the process of ring-opening polymerization (ROP) of various lactones . It acts as a catalyst or initiator for the polymerization of lactide (LA), ε-caprolactone, δ-valerolactone, δ-caprolactone, and δ-decalactone .
Mode of Action
The mode of action of strontium isopropoxide involves the initiation of polylactide (PLA) chains by its isopropanolate moieties . This enables the synthesis of PLA with tailored molar mass. The high catalyst activity of strontium isopropoxide leads to quantitative monomer conversion after a short polymerization time .
Biochemical Pathways
Strontium isopropoxide affects the biochemical pathway of polymerization. It catalyzes the ring-opening polymerization of various lactones, leading to the formation of different polyesters . These polyesters can be used to tailor thermal or mechanical material properties .
Pharmacokinetics
It’s important to note that the catalyst can be retained in the final material . This could potentially influence the bioavailability of strontium isopropoxide.
Result of Action
The result of strontium isopropoxide’s action is the efficient polymerization of various lactones. This leads to the formation of polyesters with tailored molar mass . The polymerization process is characterized by pseudo-first-order kinetics and excellent endgroup fidelity of the polylactide (PLA) with isopropyl and dodecyl α-endgroups .
Action Environment
The action of strontium isopropoxide can be influenced by environmental factors. For instance, long reaction times or high catalyst loadings are usually required for their polymerization . Furthermore, the presence of trace amounts of toxic catalysts based on tin or aluminum in the environment can be a major concern if biomedical applications are intended .
特性
IUPAC Name |
strontium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHULXNKDWPTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421995 | |
| Record name | Strontium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium isopropoxide | |
CAS RN |
88863-33-6 | |
| Record name | Strontium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does strontium isopropoxide act as a catalyst in ring-opening polymerization?
A1: Strontium isopropoxide acts as an initiator in the ring-opening polymerization of cyclic esters like lactide and lactones. [, ] The isopropoxide groups, acting as initiating groups, attack the carbonyl carbon of the cyclic monomer. [] This nucleophilic attack leads to ring opening and the formation of a new alkoxide species, which can further propagate the polymerization process. The presence of two isopropoxide groups per molecule allows for the growth of two polymer chains simultaneously. []
Q2: How does the addition of a co-initiator like dodecanol affect the polymerization process?
A2: The addition of dodecanol as a co-initiator introduces a second type of initiating group into the system. [] Both the isopropanolate moieties of strontium isopropoxide and the dodecanol molecules can initiate the polymerization of lactide, leading to the formation of polylactide (PLA) chains with either isopropyl or dodecyl α-endgroups. [] This dual initiation allows for greater control over the molar mass and properties of the resulting PLA. []
Q3: How can strontium isopropoxide be incorporated into a hybrid material and what properties does it impart?
A3: Strontium isopropoxide serves as a precursor for the synthesis of strontium titanate (SrTiO3) nanoparticles. [] In one study, a hybrid material was formed by first reacting strontium isopropoxide with titanium isopropoxide, followed by hydrolysis and reaction with 2-(methacryloyloxy)ethyl maleate (MMEM). [] This resulted in a SrTiO3 nanoparticle/poly-MMEM hybrid material, where the nanoparticles were chemically bonded to the organic matrix. [] This hybrid material, when dispersed in silicone oil, displayed interesting electrorheological properties, with a yield stress that could be modulated by both the hydrolysis conditions and applied electric field. [] This highlights the potential of strontium isopropoxide in developing advanced materials with tailored functionalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



